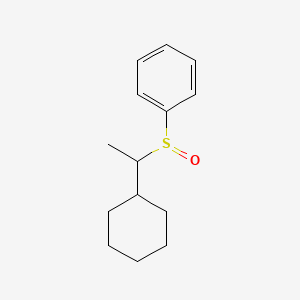
(1-Cyclohexylethanesulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-Cyclohexylethanesulfinyl)benzene is an organic compound with the molecular formula C14H20OS It consists of a benzene ring substituted with a (1-cyclohexylethanesulfinyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylethanesulfinyl)benzene typically involves the reaction of benzene with cyclohexylethanesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis of the sulfinyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where benzene and cyclohexylethanesulfinyl chloride are fed into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to
Properties
CAS No. |
858658-48-7 |
|---|---|
Molecular Formula |
C14H20OS |
Molecular Weight |
236.37 g/mol |
IUPAC Name |
1-cyclohexylethylsulfinylbenzene |
InChI |
InChI=1S/C14H20OS/c1-12(13-8-4-2-5-9-13)16(15)14-10-6-3-7-11-14/h3,6-7,10-13H,2,4-5,8-9H2,1H3 |
InChI Key |
WPTJPWVPVGUJSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















